molecular formula C19H19NO6 B14955323 methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate

methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate

Cat. No.: B14955323
M. Wt: 357.4 g/mol
InChI Key: ZBEJJNBXRFTBNQ-UHFFFAOYSA-N
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Description

Methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate is a heterocyclic compound featuring a furochromenone core fused with a furan ring and substituted with methyl groups at positions 3, 5, and 7.

Properties

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 2-[[2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetate

InChI

InChI=1S/C19H19NO6/c1-9-8-25-17-11(3)18-13(5-12(9)17)10(2)14(19(23)26-18)6-15(21)20-7-16(22)24-4/h5,8H,6-7H2,1-4H3,(H,20,21)

InChI Key

ZBEJJNBXRFTBNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC(=O)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate typically involves multiple steps, starting from readily available precursors

    Formation of the Furochromenone Core: This step involves the cyclization of a suitable precursor, such as a hydroxycinnamic acid derivative, under acidic conditions to form the furochromenone structure.

    Introduction of the Glycinate Moiety: The furochromenone intermediate is then reacted with methyl glycinate in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the glycinate moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted glycinate derivatives.

Scientific Research Applications

Methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory pathways.

    Interacting with Receptors: Modulating the activity of receptors involved in cell signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of furochromenone derivatives with modifications at positions 3, 5, 6, and 8. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
Methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate Not provided C₂₀H₂₁NO₇ 387.38 3,5,9-trimethyl, acetyl-glycinate Ester group improves solubility; potential prodrug characteristics
3-{3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid 351996-94-6 C₁₈H₁₆O₆ 328.32 3,5,9-trimethyl, propanoic acid Carboxylic acid enhances reactivity for conjugation or salt formation
(3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid 664366-06-7 C₁₉H₂₀O₅ 328.36 tert-butyl, 5,9-dimethyl, acetic acid Increased lipophilicity due to tert-butyl group; potential for CNS targeting
2-{5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl}acetic acid 374707-77-4 C₂₀H₁₆O₅ 336.34 5,9-dimethyl, 3-phenyl, acetic acid Aromatic phenyl group may enhance π-π stacking in protein binding

Key Observations :

  • In contrast, the phenyl group in CAS 374707-77-4 introduces aromaticity, which could influence binding affinity in biological targets .
  • Functional Groups : The glycinate ester in the target compound may act as a prodrug, hydrolyzing in vivo to release glycine or enhancing solubility compared to carboxylic acid analogs like 351996-94-6 .

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